Cas no 133053-70-0 (7-methyl-6-nitro-1H-indole)

7-methyl-6-nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-methyl-6-nitro-1H-indole
- 1H-Indole, 7-Methyl-6-nitro-
- 7-Methyl-6-nitro 1H-indole
-
- Inchi: 1S/C9H8N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-5,10H,1H3
- InChI Key: UYFCEBUZKRKPLF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC([N+]([O-])=O)=C2C)C=C1
7-methyl-6-nitro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M340863-2mg |
7-Methyl-6-nitro 1H-indole |
133053-70-0 | 2mg |
$ 65.00 | 2022-06-03 | ||
TRC | M340863-10mg |
7-Methyl-6-nitro 1H-indole |
133053-70-0 | 10mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887782-1g |
7-Methyl-6-nitro-1H-indole |
133053-70-0 | 98% | 1g |
¥12194.0 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-100.0mg |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 100.0mg |
¥2209.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-250.0mg |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 250.0mg |
¥3534.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-500.0mg |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 500.0mg |
¥5882.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-5G |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 5g |
¥ 26,492.00 | 2023-04-05 | |
TRC | M340863-1mg |
7-Methyl-6-nitro 1H-indole |
133053-70-0 | 1mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-1g |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 1g |
¥8824.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2420-100mg |
7-methyl-6-nitro-1H-indole |
133053-70-0 | 95% | 100mg |
¥2209.0 | 2024-04-25 |
7-methyl-6-nitro-1H-indole Related Literature
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 7-methyl-6-nitro-1H-indole
Professional Introduction to 7-Methyl-6-Nitro-1H-Indole (CAS No. 133053-70-0)
7-Methyl-6-nitro-1H-indole, identified by its CAS number 133053-70-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a methyl group and a nitro group on the indole ring system imparts distinct reactivity and functionality, making it a valuable intermediate in the development of novel therapeutic agents.
The indole scaffold is well-documented for its role in various biological processes and has been extensively explored in drug discovery efforts. Among the derivatives of indole, 7-methyl-6-nitro-1H-indole stands out due to its electron-deficient nature, which enhances its participation in electrophilic aromatic substitution reactions. This characteristic makes it particularly useful in constructing more complex molecular architectures, including those relevant to contemporary pharmacological targets.
In recent years, there has been a surge in research focusing on nitroaromatic compounds as pharmacophores. The nitro group in 7-methyl-6-nitro-1H-indole not only serves as a handle for further functionalization but also contributes to the compound's interaction with biological targets. For instance, studies have demonstrated that nitroaromatics can undergo bioactivation to form reactive intermediates that engage with enzymes and receptors, potentially leading to therapeutic effects.
One of the most compelling aspects of 7-methyl-6-nitro-1H-indole is its versatility in synthetic chemistry. The compound can be readily modified through various chemical transformations, such as reduction of the nitro group to an amine or further derivatization of the methyl group. These modifications open up avenues for creating a diverse library of analogs, each with unique properties that can be optimized for specific biological activities.
Recent advancements in computational chemistry have also enhanced the understanding of how 7-methyl-6-nitro-1H-indole interacts with biological systems. Molecular modeling studies have revealed that this compound can bind to proteins with high affinity, suggesting its potential as a lead compound for drug development. Additionally, virtual screening techniques have been employed to identify novel derivatives with improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in indole derivatives due to their broad spectrum of biological activities. 7-Methyl-6-nitro-1H-indole, with its combination of structural features, is being explored for its potential in treating various diseases, including inflammatory disorders and neurological conditions. Preclinical studies have begun to uncover promising results, indicating that this compound may have therapeutic value when appropriately developed.
In conclusion, 7-methyl-6-nitro-1H-indole (CAS No. 133053-70-0) represents a fascinating example of how structural modifications can enhance the biological relevance of a molecular scaffold. Its unique properties make it a valuable tool for synthetic chemists and pharmacologists alike, offering new opportunities for drug discovery and development. As research continues to uncover the full potential of this compound, it is likely to remain at the forefront of medicinal chemistry innovation.
133053-70-0 (7-methyl-6-nitro-1H-indole) Related Products
- 2171684-57-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid)
- 1075720-65-8(3-Hydroxy Cyproconazole)
- 865545-77-3(3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide)
- 2034569-82-7(2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide)
- 1804775-25-4(Methyl 2-(fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate)
- 1805508-59-1(1,2-Bis(trifluoromethyl)-4-(difluoromethoxy)-5-iodobenzene)
- 1610758-19-4(O-Desethyl O-Isopropyl Dabigatran Etexilate)
- 2742660-62-2(7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride)
- 2361883-07-8(2-methyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}furan-3-carboxamide)
- 1164476-25-8((Z)-3-2-(Methylsulfanyl)-3-quinolinyl-2-phenyl-2-propenenitrile)
